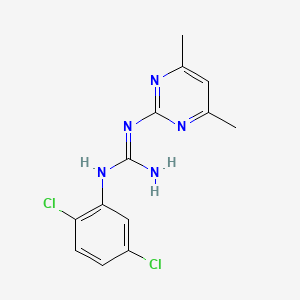
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPG, is a chemical compound that has been widely used in scientific research to investigate its mechanism of action and biochemical and physiological effects. This compound is known for its ability to selectively bind to the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.
Mécanisme D'action
The mechanism of action of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves its binding to the TRPM8 ion channel, which is located in the plasma membrane of sensory neurons. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine binds to a specific site on the channel, which leads to a conformational change and subsequent modulation of ion flux through the channel. This modulation can lead to changes in sensory perception, including alterations in cold temperature and pain sensation.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a variety of biochemical and physiological effects, including changes in ion flux, membrane potential, and neurotransmitter release. These effects are mediated through the modulation of TRPM8 ion channels, which are involved in sensory perception and pain signaling. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate TRPM8 channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its selectivity for TRPM8 ion channels, which allows for specific modulation of sensory perception. Additionally, N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been well-characterized in terms of its chemical properties and mechanism of action, which makes it a useful tool for investigating TRPM8 channels. However, one limitation of using N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research involving N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One area of interest is the development of more potent and selective TRPM8 channel modulators, which could have therapeutic applications in pain management and other sensory disorders. Additionally, further investigation into the anti-inflammatory effects of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine could lead to the development of new treatments for inflammatory diseases. Finally, the use of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in combination with other TRPM8 channel modulators could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 2,5-dichloroaniline with 4,6-dimethyl-2-pyrimidinamine in the presence of guanidine carbonate. The reaction is carried out in a solvent such as acetonitrile or methanol, and the resulting product is purified by recrystallization or chromatography. The yield of N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been extensively used in scientific research to investigate its effects on TRPM8 ion channels. TRPM8 channels are expressed in sensory neurons and are involved in the sensation of cold temperature and pain. N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to selectively bind to TRPM8 channels and modulate their activity, leading to changes in sensory perception. This compound has been used in a variety of experimental models, including in vitro assays, ex vivo tissue preparations, and in vivo animal studies.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-6-9(14)3-4-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENEUBJJAPOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
![2-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5748373.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
![3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)




![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
![6-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5748449.png)